1-(5-氟戊基)-1H-吲唑-3-羧酸

描述

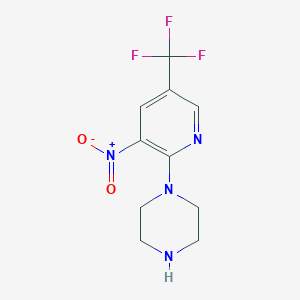

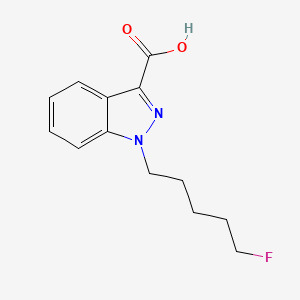

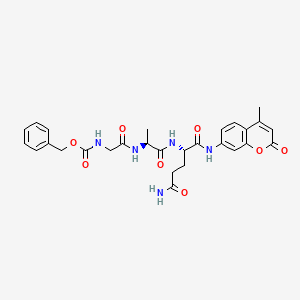

“1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid” is a synthetic cannabinoid, which is part of the indazole-3-carboxamide family . It has been used as an active ingredient in synthetic cannabis products and has been sold online as a designer drug . It is similar in structure to the controlled synthetic cannabinoid 5F-MDMB-PICA .

Synthesis Analysis

The compound was analyzed by gas chromatography–mass spectrometry (GC–MS), supercritical fluid chromatography–quadrupole time-of-flight-mass spectrometry (SFC–QTOF-MS) and spectroscopic methods, such as attenuated total reflection (ATR)-Fourier transform infrared (FTIR), ultraviolet-visible (UV-VIS) and nuclear magnetic resonance (NMR) spectroscopies . The predominant metabolic pathway for this compound is ester hydrolysis .Molecular Structure Analysis

The molecular structure of “1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid” is similar to that of the controlled synthetic cannabinoid 5F-MDMB-PICA . The protonated molecular ion at m/z 377.2 was selected as the precursor ion for the regioisomeric and structural isomeric differentiation .Chemical Reactions Analysis

The compound undergoes extensive metabolism by multiple cytochrome P450 (CYP) enzymes . The major metabolites include hydroxy-MAM-2201 (M1), N-(5-hydroxypentyl)-MAM-2201 (M13), and hydroxy-M13 (M14) .Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H28FN3O3 and a molecular weight of 377.46 g/mol . It contains a chiral center at the C-2 carbon of the oxobutan-2-yl sidechain .科学研究应用

合成大麻素研究

该化合物属于合成大麻素家族 . 合成大麻素如ADB-PINACA及其5-氟戊基类似物5F-ADB-PINACA是迄今为止测试中最有效的 . 它们被用于研究以了解这些物质的影响和潜在风险 .

法医药物分析

该化合物可用于法医药物分析 . 区分合成大麻素的区域异构体是法医药物分析中的一个关键问题 . 该化合物及其异构体可用于开发新的区分方法 .

代谢研究

该化合物可用于代谢研究 . 例如,ADB-PINACA和5F-PINACA与人肝细胞一起孵育,以确定它们的代谢命运 . 这种研究可以帮助了解这些物质在体内的代谢过程 .

法律和监管研究

该化合物可用于法律和监管研究 . 合成大麻素如ADB-PINACA和5F-ADB-PINACA在不同国家/地区的法律地位不同 . 研究这些物质可以帮助提供法律和监管决策的信息 .

检测方法的开发

该化合物可用于开发检测方法 . 例如,进行液相色谱-串联质谱分析以区分5F-PB-22及其十种异构体 . 这种研究可以帮助开发更准确可靠的检测方法 .

了解内源性大麻素系统

合成大麻素旨在刺激内源性大麻素系统,并模拟Δ9-四氢大麻酚(大麻的主要精神活性成分)的作用 . 研究这些物质可以帮助了解内源性大麻素系统及其在各种生理过程中的作用 .

作用机制

Target of Action

The primary target of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid, also known as 5F-ADB, is the cannabinoid receptor 1 (CB1) in the human body . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain sensation, mood, and memory .

Mode of Action

1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid binds to the CB1 receptor and mimics the action of endogenous cannabinoids, leading to a variety of physiological responses .

Biochemical Pathways

Upon binding to the CB1 receptor, 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid triggers a series of biochemical reactions within the cell. These reactions can lead to changes in the release of various neurotransmitters, ultimately affecting the communication between neurons . The exact biochemical pathways affected by 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid are still under investigation.

Pharmacokinetics

It is known that the compound is extensively metabolized by multiple cytochrome p450 (cyp) enzymes, including cyp1a2, cyp2b6, cyp2c8, cyp2c9, cyp2c19, cyp2d6, and cyp3a4 . The CYP3A4 enzyme plays a prominent role in its metabolism .

Result of Action

The binding of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid to the CB1 receptor can lead to a variety of molecular and cellular effects. These effects can include changes in cell signaling, alterations in the release of neurotransmitters, and modifications to neuronal activity . The specific effects can vary depending on the individual and the context in which the compound is used.

安全和危害

未来方向

The emergence of new psychoactive substances (NPS) brings great challenges and serious risks to global public health . As of April 2020, approximately 1004 individual NPS have been reported to the UNODC by 125 countries and territories . The ongoing challenge is to avoid/reduce the expansion of such illegal species, which is a never-ending task for governmental authorities .

属性

IUPAC Name |

1-(5-fluoropentyl)indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c14-8-4-1-5-9-16-11-7-3-2-6-10(11)12(15-16)13(17)18/h2-3,6-7H,1,4-5,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGGOUVOCNXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345342 | |

| Record name | 5-Fluoro AB-PINACA 3-carboxyindazole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1535166-43-8 | |

| Record name | 5-Fluoro AB-PINACA 3-carboxyindazole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid in the context of the study on MN-18 and 5F-MN-18?

A1: This compound was identified as one of the three most abundant metabolites of 5F-MN-18 during in vitro metabolism studies using human hepatocytes []. This suggests that 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid is a major product of 5F-MN-18 breakdown in the liver and could serve as a potential marker for detecting 5F-MN-18 intake in biological samples.

Q2: Does the study provide information about the pharmacological activity of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid?

A2: No, the study focuses on identifying and characterizing metabolites of MN-18 and 5F-MN-18. It does not investigate the pharmacological properties, such as binding affinity to cannabinoid receptors, of the identified metabolites, including 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid []. Further research is needed to determine if this metabolite possesses any biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474274.png)

![2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474276.png)